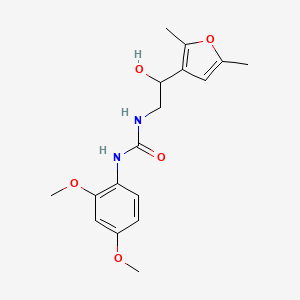
1-(2,4-Dimethoxyphenyl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structure
- Studies on crystalline N1, N1-dimethyl-N3-arylureas have revealed the significance of hydrogen bonding and molecular conformations in determining their structural properties. Solid-state NMR and X-ray diffraction have been utilized to elucidate the configurations and bonding within these compounds, highlighting the impact of substituents on molecular orientation and interactions (Kołodziejski et al., 1993).
Liquid Crystalline Poly(urea-ester)s
- Novel liquid crystalline poly(urea-ester)s based on bis(4'-hydroxyphenyl)-tolylene-2,4-diurea have been synthesized, demonstrating nematic liquid crystal properties. This research underscores the importance of urea derivatives in creating materials with specific thermal and optical characteristics, which could be pivotal for advanced material applications (Du et al., 2001).
Corrosion Inhibition
- Urea derivatives have also been studied for their corrosion inhibition performance on mild steel in acidic conditions. The findings from these studies indicate that urea derivatives can form protective layers on metal surfaces, significantly reducing corrosion rates. This application is particularly relevant in industrial settings where metal preservation is critical (Mistry et al., 2011).
Anticancer Agents
- Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has identified compounds with significant antiproliferative effects against various cancer cell lines. This exploration into the medicinal chemistry of urea derivatives showcases their potential as a foundation for developing new anticancer therapies (Jian Feng et al., 2020).
Skin Penetration Enhancers
- Urea and its analogues have been evaluated as skin penetration enhancers, a crucial aspect in the formulation of topical medications. The research indicates that specific urea derivatives can significantly increase the permeability of the skin to various pharmaceutical agents, enhancing their effectiveness (Adrian C. Williams & B. W. Barry, 1989).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-10-7-13(11(2)24-10)15(20)9-18-17(21)19-14-6-5-12(22-3)8-16(14)23-4/h5-8,15,20H,9H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHZEPIPIXGPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC2=C(C=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide](/img/structure/B2960141.png)

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2960143.png)

![7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2960148.png)

![3-(4-chlorophenyl)-5-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2960152.png)

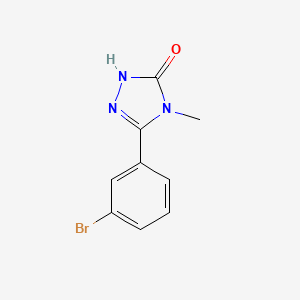
![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2960156.png)
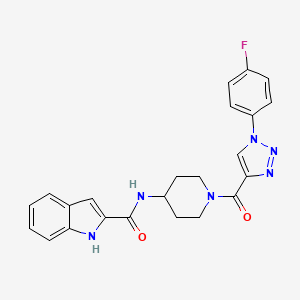
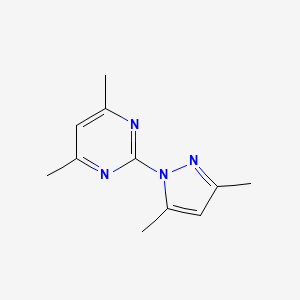
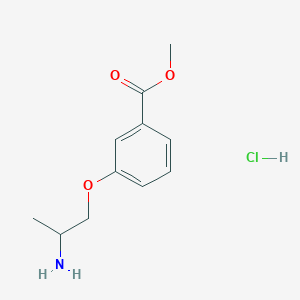
![2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2960161.png)